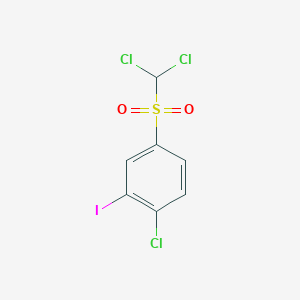
1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of chlorine, iodine, and a dichloromethanesulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the chlorination of a benzene ring followed by the introduction of the dichloromethanesulfonyl group and iodination. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds.
Applications De Recherche Scientifique
1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chlorine and iodine makes the benzene ring more susceptible to nucleophilic attack. The dichloromethanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-iodobenzene: Lacks the dichloromethanesulfonyl group, making it less reactive in certain types of reactions.
1-Bromo-4-(dichloromethanesulfonyl)-2-iodobenzene: Similar structure but with bromine instead of chlorine, which can affect its reactivity and applications.
4-(Dichloromethanesulfonyl)-2-iodotoluene: Contains a methyl group instead of chlorine, leading to different chemical properties.
Uniqueness
1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene is unique due to the combination of chlorine, iodine, and the dichloromethanesulfonyl group on the benzene ring
Propriétés
Numéro CAS |
61497-37-8 |
|---|---|
Formule moléculaire |
C7H4Cl3IO2S |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
1-chloro-4-(dichloromethylsulfonyl)-2-iodobenzene |
InChI |
InChI=1S/C7H4Cl3IO2S/c8-5-2-1-4(3-6(5)11)14(12,13)7(9)10/h1-3,7H |
Clé InChI |
UBZGCXBPBSJEJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



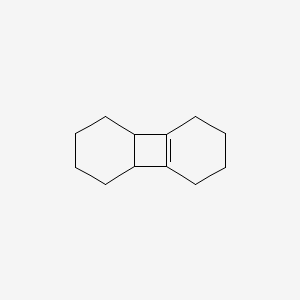

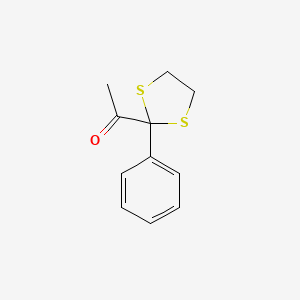


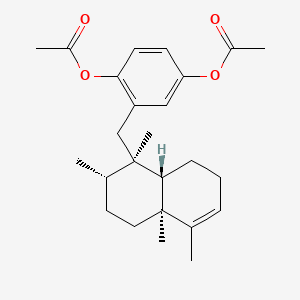
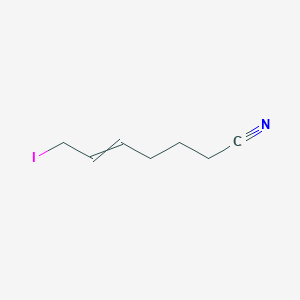
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)


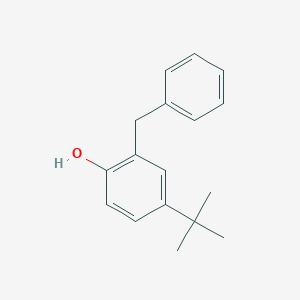
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)
